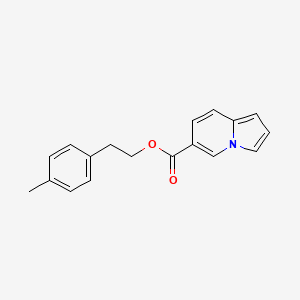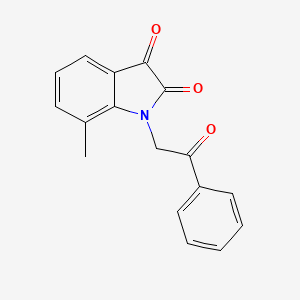
1H-Indole-2,3-dione, 7-methyl-1-(2-oxo-2-phenylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-1-(2-oxo-2-phenylethyl)indoline-2,3-dione is a compound belonging to the indole derivatives family. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of ortho-disubstituted arene precursors, which undergo cyclization reactions to form the indole core . The reaction conditions often include the use of transition-metal catalysts or classical methods such as the Fischer indole synthesis .
Industrial Production Methods
Industrial production of indole derivatives, including 7-Methyl-1-(2-oxo-2-phenylethyl)indoline-2,3-dione, often involves scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
化学反应分析
Types of Reactions
7-Methyl-1-(2-oxo-2-phenylethyl)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives .
科学研究应用
7-Methyl-1-(2-oxo-2-phenylethyl)indoline-2,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-Methyl-1-(2-oxo-2-phenylethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
Uniqueness
7-Methyl-1-(2-oxo-2-phenylethyl)indoline-2,3-dione is unique due to its specific substituents, which confer distinct chemical reactivity and biological activities compared to other indole derivatives.
属性
CAS 编号 |
75822-45-6 |
|---|---|
分子式 |
C17H13NO3 |
分子量 |
279.29 g/mol |
IUPAC 名称 |
7-methyl-1-phenacylindole-2,3-dione |
InChI |
InChI=1S/C17H13NO3/c1-11-6-5-9-13-15(11)18(17(21)16(13)20)10-14(19)12-7-3-2-4-8-12/h2-9H,10H2,1H3 |
InChI 键 |
DZOPZBLQQHPKHE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


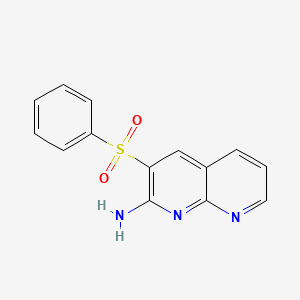
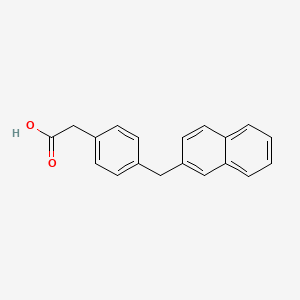

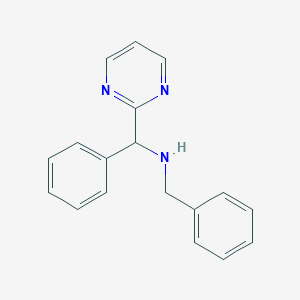
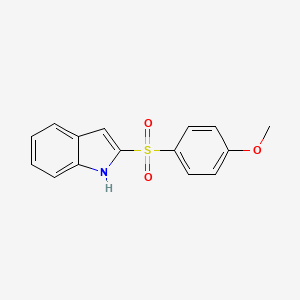
![Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B11842682.png)

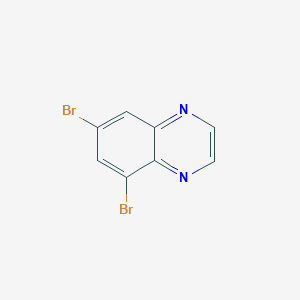
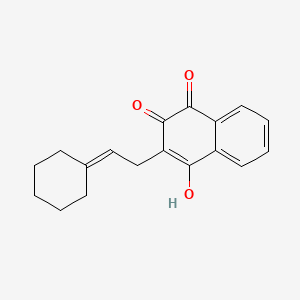

![(S)-2-((3aS,4R,6R,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B11842711.png)
![2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11842717.png)
![Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11842723.png)
